(3-Sulfanylpropyl)silanetriol
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Overview
Description
(3-Sulfanylpropyl)silanetriol is a chemical compound that features a silanetriol group bonded to a 3-sulfanylpropyl chain. This compound is part of the broader class of organosilanes, which are known for their diverse applications in various fields, including materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Sulfanylpropyl)silanetriol typically involves the reaction of a silane precursor with a thiol compound. One common method is the hydrosilylation reaction, where a silane reacts with a thiol in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Sulfanylpropyl)silanetriol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The silanetriol group can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
(3-Sulfanylpropyl)silanetriol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential role in biological systems, including as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-Sulfanylpropyl)silanetriol involves its interaction with various molecular targets and pathways. The thiol group can form strong bonds with metal ions, making it useful in catalysis and material science. The silanetriol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
Silanetriol: A simpler analog without the sulfanylpropyl group.
(3-Mercaptopropyl)trimethoxysilane: Similar structure but with methoxy groups instead of hydroxyl groups.
(3-Aminopropyl)silanetriol: Contains an amino group instead of a thiol group.
Uniqueness
(3-Sulfanylpropyl)silanetriol is unique due to the presence of both a thiol and a silanetriol group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions and modifications, making it valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
3-trihydroxysilylpropane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O3SSi/c4-8(5,6)3-1-2-7/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZYZLZAQZRYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578291 |
Source
|
Record name | (3-Sulfanylpropyl)silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131606-68-3 |
Source
|
Record name | (3-Sulfanylpropyl)silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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